N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide
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Overview
Description
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide typically involves the reaction of 3-methylbenzothiazole with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide involves its interaction with specific molecular targets. The iminium group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features.
Methylbenzothiazole: A derivative with one methyl group.
Benzothiazolium Salts: Compounds with similar iminium structures.
Uniqueness
N,N,3-Trimethyl-1,3-benzothiazol-2(3H)-iminium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
101533-37-3 |
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Molecular Formula |
C10H13IN2S |
Molecular Weight |
320.20 g/mol |
IUPAC Name |
N,N,3-trimethyl-1,3-benzothiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C10H13N2S.HI/c1-11(2)10-12(3)8-6-4-5-7-9(8)13-10;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
URDWSSGQWKWXGA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)N(C)C.[I-] |
Origin of Product |
United States |
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